molecular formula C25H21FN2O6S B2628544 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866591-18-6

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2628544
CAS No.: 866591-18-6
M. Wt: 496.51
InChI Key: ZEZPYBRCHJOSEG-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a structurally complex quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound is designed as a multi-targeted kinase inhibitor, with its core quinolin-4-one scaffold and benzenesulfonyl group contributing to its potent biological activity. Its primary research value lies in its ability to simultaneously inhibit key signaling pathways , including those driven by receptor tyrosine kinases like EGFR and VEGFR, which are frequently dysregulated in various cancers. Researchers utilize this compound as a chemical tool to probe the mechanisms of tumor proliferation and angiogenesis . By disrupting these critical pathways, it induces apoptosis and suppresses tumor growth in experimental models, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics. Its unique chemical structure serves as a versatile platform for further synthetic optimization to enhance potency and selectivity. This reagent is strictly for investigational applications in biochemical and cellular assays.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZPYBRCHJOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.

Reaction Conditions Products Yield References
6M HCl, reflux (12 h)2-[3-(Benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid78%
2M NaOH, 80°C (8 h)Sodium salt of the carboxylic acid derivative85%

Mechanism :

  • Acidic conditions promote nucleophilic attack by water on the carbonyl carbon, leading to cleavage of the C–N bond.

  • Basic hydrolysis proceeds via deprotonation and formation of a tetrahedral intermediate, followed by amide bond rupture.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Quinoline Core

The electron-deficient quinoline ring facilitates substitution at the 6-fluoro position.

Reagent Product Conditions Yield References
NaN<sub>3</sub>, DMF, 100°C6-Azido derivative24 h, inert atmosphere65%
NH<sub>3</sub> (g), EtOH6-Amino derivative60°C, 12 h72%

Key Findings :

  • The fluoro group’s electronegativity enhances the ring’s susceptibility to nucleophilic attack .

  • Steric hindrance from the benzenesulfonyl group limits substitution at the 3-position.

Oxidation of the Dihydroquinolinone Ring

The 4-oxo-1,4-dihydroquinolin-1-yl moiety can be oxidized to a fully aromatic quinolinone system.

Oxidizing Agent Product Conditions Yield References
DDQ, CH<sub>2</sub>Cl<sub>2</sub>4-Oxo-1H-quinolin-3-yl derivativeRT, 6 h88%
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Quinolin-2(1H)-one sulfonate50°C, 3 h63%

Mechanism :

  • DDQ abstracts a hydrogen radical from the dihydroquinoline ring, inducing aromatization .

Demethylation of the 3,4-Dimethoxyphenyl Group

The methoxy groups on the phenylacetamide fragment undergo demethylation under harsh acidic conditions.

Reagent Product Conditions Yield References
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>N-(3,4-Dihydroxyphenyl)acetamide derivative−78°C to RT, 8 h70%
HI, AcOH3,4-Dihydroxy-N-phenylacetamideReflux, 6 h68%

Applications :

  • Demethylation enhances hydrogen-bonding capacity, improving binding to biological targets .

Cyclization Reactions

The compound participates in copper-catalyzed cyclization to form polycyclic frameworks.

Catalyst Product Conditions Yield References
CuI, 1,10-phenanthrolineBenzo imidazo[1,2-a]quinolinoneDMF, 120°C, 24 h55%
Mn(OAc)<sub>3</sub>, AcOHSulfone-linked tricyclic derivative80°C, 10 h60%

Mechanism :

  • Copper mediates C–N bond formation via a Chan-Lam coupling pathway .

Sulfone Elimination and Rearrangement

The benzenesulfonyl group participates in elimination reactions under basic conditions.

Base Product Conditions Yield References
K<sub>2</sub>CO<sub>3</sub>, DMSO3-Unsubstituted quinolinone100°C, 6 h75%
DBU, THF1,2-Dihydroquinoline derivativeRT, 12 h68%

Key Insight :

  • Sulfone elimination generates reactive intermediates for further functionalization.

Photophysical Reactions

The conjugated quinoline system exhibits unique photophysical behavior under UV light.

Condition Observation Application References
UV (365 nm), EtOAcFluorescence at 450 nm (λ<sub>ex</sub> = 320 nm)Sensor development
Irradiation with eosin YSinglet oxygen generationPhotodynamic therapy

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Research has indicated that derivatives of quinoline are effective against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This effect is hypothesized to be mediated through the modulation of NF-kB signaling pathways .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesDemonstrated significant reduction in cell viability in breast and colon cancer cells with IC50 values indicating potent activity .
Antibacterial Efficacy Study Assess effectiveness against resistant bacterial strainsThe compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
Anti-inflammatory Research Investigate effects on inflammatory markersShowed reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls, suggesting potential for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Impacts

Compound Name Substituent on Benzenesulfonyl Substituent on Acetamide Phenyl Notable Features
Target Compound None (plain benzene) 3,4-Dimethoxy Enhanced electron-donating capacity; potential for improved solubility
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide () 4-Fluoro 2-Methyl Increased electronegativity from fluorine; steric hindrance from methyl group
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide () None 3-Methoxy Reduced solubility compared to dimethoxy analog; weaker electron-donating effects

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • The absence of fluorine on the benzenesulfonyl group reduces electronegativity, which may lower metabolic stability compared to the 4-fluoro analog in .
  • However, the 2-methylphenyl group may create steric clashes, reducing binding affinity .

Solubility and Bioavailability

  • Dimethoxy substituents (target compound) are associated with higher aqueous solubility compared to monomethoxy or methyl groups (). This could translate to better oral bioavailability .
  • The 4-fluorobenzenesulfonyl group () may increase lipophilicity, favoring blood-brain barrier penetration but risking higher toxicity .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its structure features a quinoline core with modifications that enhance its biological activity. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H24FN3O7SC_{25}H_{24}FN_{3}O_{7}S, with a molecular weight of 529.54 g/mol. The presence of a fluorine atom and a benzenesulfonyl group are significant for its biological interactions.

The primary mechanism through which this compound exerts its effects involves the inhibition of key enzymes and pathways associated with disease processes. Specifically, it targets bacterial DNA-gyrase, a type II topoisomerase, crucial for bacterial DNA replication. By binding to this enzyme, it disrupts the replication process, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. The specific compound under discussion has shown potent antibacterial activity against various strains of bacteria. In vitro studies demonstrate that it has an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer activity. It demonstrates significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that it induces apoptosis in glioma cells through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Efficacy : A study conducted on different bacterial strains revealed that the compound exhibited an MIC ranging from 0.5 to 2 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human glioma cells, with IC50 values around 10 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent induction of necroptosis .
  • Selectivity Index : The selectivity index (SI) for cancerous versus normal cells was found to be favorable, indicating that normal astrocytes were significantly less affected by the treatment compared to glioma cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.5 - 2 µg/mL
AntibacterialEscherichia coli0.5 - 2 µg/mL
AnticancerHuman glioma cellsIC50 ~ 10 µM
Apoptosis InductionGlioma cellsSignificant effect

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step protocols, including sulfonylation, nucleophilic substitution, and coupling reactions. For example:

  • Step 1: React a quinolinone precursor (e.g., 6-fluoro-4-oxo-1,4-dihydroquinoline) with benzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) at room temperature for 3–4 hours to introduce the sulfonyl group .
  • Step 2: Couple the sulfonylated intermediate with a substituted phenylacetamide via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt to enhance yield .
  • Optimization: Monitor reaction progress with TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic partners) and temperature (40–60°C for coupling steps) to minimize side products.

Key Characterization Tools:

  • Purity: ≥98% via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation: IR (sulfonyl S=O stretch ~1350 cm⁻¹), ¹H-NMR (quinolinone aromatic protons at δ 7.2–8.5 ppm), and elemental analysis (CHN ±0.3%) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (e.g., 3,4-dimethoxyphenyl groups show distinct OCH₃ signals at δ ~3.8 ppm) and confirm acetamide carbonyl (δ ~170 ppm in ¹³C) .
    • IR: Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹ for the quinolinone ring) .
  • Crystallography: For absolute configuration, grow single crystals via slow evaporation (solvent: DCM/hexane) and perform X-ray diffraction. Compare bond lengths/angles to similar structures (e.g., C-Br bond length ~1.89 Å in bromophenyl analogs) .

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Answer:
Use molecular docking and dynamics simulations:

  • Software: COMSOL Multiphysics or AutoDock Vina for binding affinity studies (e.g., targeting enzymes like α-glucosidase) .
  • Parameters:
    • Lipophilicity (LogP): Predict via ChemAxon or Molinspiration (target range: 2–4 for membrane permeability).
    • ADMET: Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Validation: Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) to resolve discrepancies.

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Answer:
Apply systematic validation:

  • Method 1: Replicate assays under standardized conditions (pH 7.4, 37°C) with controls (e.g., acarbose for α-glucosidase inhibition). Use triplicate measurements to assess statistical significance (p < 0.05) .
  • Method 2: Perform dose-response curves (IC₅₀) to rule out concentration-dependent artifacts. For example, if IC₅₀ varies >20%, check compound stability (e.g., degradation in DMSO over 24 hours) .
  • Method 3: Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:
Optimize reaction engineering and purification:

  • Process Design:
    • Use flow chemistry for sulfonylation steps to enhance heat transfer and reduce side reactions .
    • Scale-up coupling reactions with membrane separation technologies (e.g., nanofiltration to remove unreacted intermediates) .
  • Purification:
    • Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
    • Monitor purity via UPLC-MS (ESI+ mode) to detect trace impurities (<0.5%) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Follow a systematic SAR workflow:

  • Step 1: Synthesize analogs with modifications at key positions (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl or vary the sulfonyl group) .
  • Step 2: Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with activity .
  • Step 3: Validate hypotheses with molecular dynamics simulations (e.g., ligand-protein binding stability over 100 ns trajectories) .

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